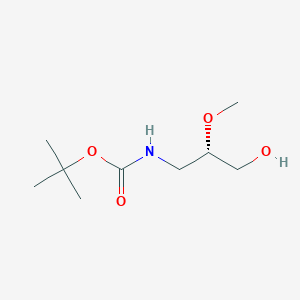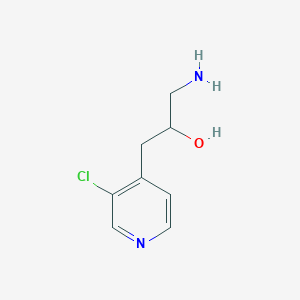
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain, which is further connected to a chloropyridine ring
Méthodes De Préparation
The synthesis of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to introduce the amino and hydroxyl groups at the desired positions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be compared with similar compounds such as:
3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol: Another isomer with a different arrangement of functional groups.
2-(6-chloropyridin-3-yl)propan-2-ol: A related compound with variations in the carbon chain and functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-amino-3-(3-chloropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-5-11-2-1-6(8)3-7(12)4-10/h1-2,5,7,12H,3-4,10H2 |
Clé InChI |
HWBYSVZJYQAZCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CC(CN)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


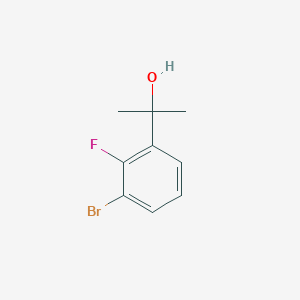
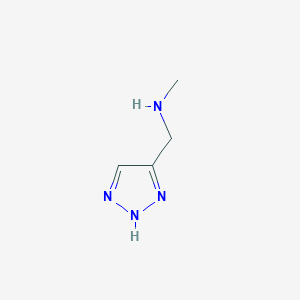
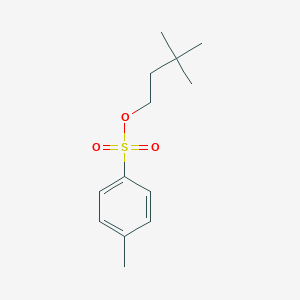
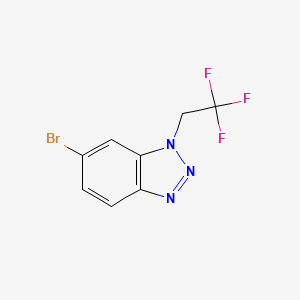
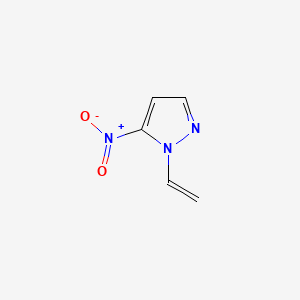
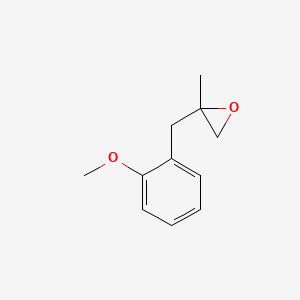
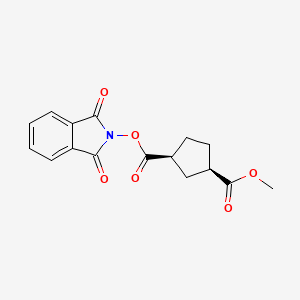
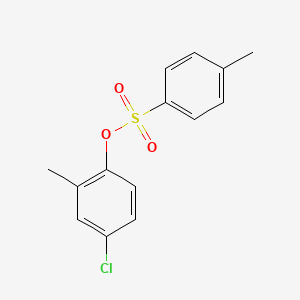
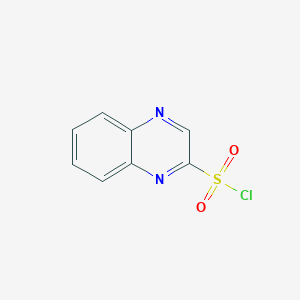
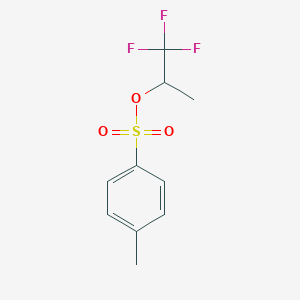
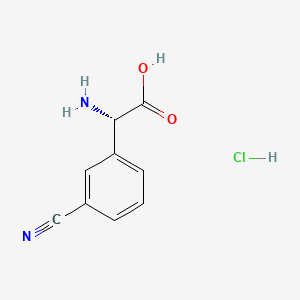
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
